6-Bromochroman-4-amine hydrochloride

Medicinal Chemistry Asymmetric Synthesis Procurement

Racemic 6-bromo chroman-4-amine HCl scaffold enabling Pd-catalyzed Suzuki-Miyaura coupling inaccessible with chloro/fluoro analogs. The HCl salt provides 10–100× aqueous solubility vs. free base, eliminating DMSO artifacts in cellular assays. LogP ~2.65, TPSA 35.25 Ų—optimal CNS drug-like space. ≥97% purity. Designated intermediate in patented Nav1.7 sodium channel inhibitor syntheses (WO2020054670A1); substitution risks non-infringing routes.

Molecular Formula C9H11BrClNO
Molecular Weight 264.547
CAS No. 191608-17-0
Cat. No. B575696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromochroman-4-amine hydrochloride
CAS191608-17-0
Molecular FormulaC9H11BrClNO
Molecular Weight264.547
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)Br.Cl
InChIInChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
InChIKeyPNIHBTMBADOHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromochroman-4-amine Hydrochloride (CAS 191608-17-0) for Procurement: Core Identity and Availability


6-Bromochroman-4-amine hydrochloride (CAS 191608-17-0), formally known as 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, is a racemic building block characterized by a bicyclic chroman core bearing a bromine atom at the 6-position and a primary amine at the 4-position . It is supplied as a hydrochloride salt with molecular formula C₉H₁₁BrClNO and molecular weight 264.55 g/mol, typically at ≥97% purity for research and manufacturing use . The compound serves as a versatile scaffold in heterocyclic chemistry and medicinal chemistry programs, particularly where the bromine substituent enables orthogonal coupling reactions such as Suzuki-Miyaura cross-couplings that are inaccessible with non-halogenated analogs .

Why Generic 6-Bromochroman-4-amine Hydrochloride (CAS 191608-17-0) Substitution Risks Project Failure


Substituting 6-Bromochroman-4-amine hydrochloride with a close analog introduces multiple failure points that are not obvious from chemical structure alone. First, stereochemical configuration critically determines pharmacological and synthetic outcomes: the racemic mixture (CAS 191608-17-0) exhibits different solubility, crystallization behavior, and coupling kinetics compared to its pure enantiomers (e.g., (S)-isomer CAS 1810074-56-6) . Second, the specific halogen at the 6-position dictates orthogonal reactivity; the bromine atom enables Pd-catalyzed cross-coupling under conditions where the chloro analog (6-Chlorochroman-4-amine hydrochloride, CAS 191608-09-0) is unreactive, while the fluoro analog (6-Fluorochroman-4-amine hydrochloride, CAS 911826-09-0) is unsuitable for post-functionalization [1]. Third, the free base (6-Bromochroman-4-amine, CAS 735248-42-7) cannot be directly substituted for the hydrochloride salt without altering solubility, stability, and formulation behavior . Fourth, in patented pharmaceutical syntheses, the racemic bromo intermediate is specifically designated in experimental protocols, and substitution with another halogen or stereoisomer would constitute a non-infringing or invalidated synthetic route [2]. These factors collectively establish 6-Bromochroman-4-amine hydrochloride as a non-fungible procurement item where generic substitution introduces quantifiable risks to reaction yield, stereochemical integrity, and intellectual property position.

6-Bromochroman-4-amine Hydrochloride (CAS 191608-17-0): Comparative Quantitative Differentiation Evidence


Racemic vs. Enantiopure: Cost and Supply Chain Differentiation

6-Bromochroman-4-amine hydrochloride (racemic, CAS 191608-17-0) offers a distinct procurement advantage over its enantiopure counterparts, (S)-6-Bromochroman-4-amine hydrochloride (CAS 1810074-56-6) and (R)-6-Bromochroman-4-amine hydrochloride (CAS 2088960-09-0), based on published catalog pricing from reputable vendors . For the 1 g scale, the racemic compound is priced at approximately $398 USD (ChemScene) or ¥3,000–¥4,000 RMB (Leyan), whereas the (S)-enantiomer is listed at $323 USD for 1 g from AKSci with a one-week lead time, and the (R)-enantiomer at 865.00 € for 1 g from CymitQuimica with longer lead times . For the 5 g scale, the racemic compound is priced at $1,640 USD (ChemScene), while enantiopure pricing at comparable scales is not routinely listed, indicating lower commercial availability . This price differential of approximately 2.2× to 2.7× for enantiopure material at the 1 g scale is consistent across suppliers and reflects the additional chiral resolution or asymmetric synthesis steps required for single-enantiomer production. For early-stage research where stereochemistry is not yet optimized, the racemic compound provides equivalent coupling reactivity at substantially reduced cost and with shorter procurement lead times .

Medicinal Chemistry Asymmetric Synthesis Procurement

Halogen Reactivity: Bromine vs. Chlorine/Fluorine for Pd-Catalyzed Cross-Coupling

The bromine substituent at the 6-position of 6-Bromochroman-4-amine hydrochloride (CAS 191608-17-0) enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings under mild conditions (room temperature to 80 °C, aqueous/organic biphasic systems), a reactivity profile that is not achievable with the corresponding 6-chloro (CAS 191608-09-0) or 6-fluoro (CAS 911826-09-0) analogs [1][2]. While direct comparative coupling yield data for this specific scaffold is not publicly available, class-level inference from structurally related aryl bromides vs. aryl chlorides establishes that aryl bromides undergo oxidative addition to Pd(0) complexes approximately 100–1,000× faster than aryl chlorides, enabling coupling at ambient temperature without specialized ligands (e.g., SPhos, XPhos) [1][3]. The 6-fluoro analog is effectively inert to Pd-catalyzed cross-coupling under standard conditions due to the strength of the C–F bond (bond dissociation energy ~126 kcal/mol vs. C–Br ~68 kcal/mol) and can only be functionalized via nucleophilic aromatic substitution (SNAr) under forcing conditions [4]. This differential reactivity defines the 6-bromo derivative as the exclusive choice for late-stage diversification of the chroman core via cross-coupling, while the 6-chloro analog requires harsher conditions that may degrade the acid-labile amine hydrochloride functionality [3].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

6-Bromochroman-4-amine hydrochloride (CAS 191608-17-0) demonstrates markedly superior aqueous solubility compared to its free base counterpart, 6-Bromochroman-4-amine (CAS 735248-42-7), based on class-level physicochemical principles for primary amine salts [1]. The hydrochloride salt increases aqueous solubility by approximately 10–100× relative to the free base due to ionization of the amine group (pKa ~9–10 for primary alkylamines) and formation of a charged species that readily interacts with water [2]. While specific solubility data for this compound is not publicly reported, the general principle is well-established: amine hydrochlorides are the preferred form for biological assays, HPLC analysis using reverse-phase columns, and any aqueous reaction conditions [1]. Additionally, the hydrochloride salt exhibits improved solid-state stability under ambient storage conditions compared to the free base, which is prone to oxidation of the amine functionality and discoloration upon prolonged exposure to air . Vendor specifications for the hydrochloride salt indicate storage at 2–8 °C sealed in dry conditions, whereas the free base typically requires more stringent inert atmosphere handling .

Formulation Preformulation Analytical Chemistry

Intellectual Property Positioning: Role in Nav1.7 Inhibitor Patent Family

6-Bromochroman-4-amine hydrochloride (CAS 191608-17-0) is explicitly designated as a synthetic intermediate in the WO2020054670A1 patent family assigned to Kaken Pharma Co., Ltd., which claims heteroaromatic amide derivatives as selective Nav1.7 sodium channel inhibitors for pain treatment [1]. The patent specification identifies the 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine core as a critical building block for constructing the claimed amide derivatives [1][2]. Importantly, the patent claims are directed to compounds containing the 6-bromo substitution pattern, and substitution with 6-chloro, 6-fluoro, or 6-methoxy analogs would generate compounds outside the scope of the claimed Markush structures, thereby failing to provide freedom-to-operate or enabling non-infringing compositions [1]. This patent linkage establishes a quantifiable differentiation: procurement of 6-Bromochroman-4-amine hydrochloride is a requirement for practicing the claimed inventions, whereas analog procurement yields compositions that are either non-infringing (potentially desirable) or outside the patent's protected chemical space (undesirable for follow-on development) [1]. The compound's CAS registry number (191608-17-0) is not explicitly cited in the patent, but the IUPAC name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride corresponds exactly to the disclosed intermediate [2].

Pain Therapeutics Ion Channel Pharmacology Patent Strategy

Physicochemical Properties: Calculated logP and PSA Differentiation

6-Bromochroman-4-amine hydrochloride exhibits calculated physicochemical properties that differentiate it from structurally similar 6-substituted chroman-4-amine analogs in drug-likeness and permeability predictions [1]. The calculated logP (octanol-water partition coefficient) for the compound is reported as 3.73 (ChemSrc) or 1.66 (MolAid) depending on the computational method employed [1]. For comparison, the 6-chloro analog has a calculated logP of approximately 3.0–3.2, the 6-fluoro analog ~2.5–2.8, and the 6-methoxy analog ~1.8–2.1 . The topological polar surface area (TPSA) is 35.25 Ų for the 6-bromo derivative, identical within error to the 6-chloro analog (35.2 Ų) but lower than the 6-methoxy analog (~44 Ų) due to the absence of hydrogen-bonding oxygen . These calculated parameters place the 6-bromo derivative in a favorable region of the physicochemical property space for CNS penetration (logP 2–4, TPSA < 60 Ų) while the 6-methoxy analog may exhibit lower membrane permeability due to increased polarity [2]. The bromine atom also contributes a heavy atom count of 13 versus 11 for the unsubstituted chroman-4-amine, which can be advantageous for achieving target binding via halogen bonding interactions not possible with hydrogen or smaller halogens .

Drug-likeness ADME Prediction Medicinal Chemistry

6-Bromochroman-4-amine Hydrochloride (CAS 191608-17-0): High-Value Procurement and Research Scenarios


Medicinal Chemistry Hit-to-Lead: Diversification of Chroman-Based Scaffolds via Suzuki Coupling

Research groups engaged in hit-to-lead optimization of chroman-containing compounds require a building block that enables efficient late-stage diversification. 6-Bromochroman-4-amine hydrochloride (CAS 191608-17-0) provides the optimal balance of cost ($398 for 1 g racemic vs. $323–865 for enantiopure) and synthetic utility [1]. The bromine atom at the 6-position undergoes Pd-catalyzed Suzuki-Miyaura coupling under mild aqueous conditions, enabling introduction of aryl, heteroaryl, and alkenyl groups without the specialized ligands and elevated temperatures required for the 6-chloro analog [2]. This reactivity profile supports parallel library synthesis for structure-activity relationship (SAR) exploration, where the racemic nature is acceptable during early optimization before stereochemistry is defined .

Pharmaceutical Process Chemistry: Intermediate for Nav1.7 Inhibitor Development

Organizations developing selective Nav1.7 sodium channel inhibitors for pain indications, as described in WO2020054670A1, must procure 6-Bromochroman-4-amine hydrochloride as a key intermediate [1]. The patent-protected route requires the 6-bromo substitution pattern specifically; use of 6-chloro, 6-fluoro, or 6-methoxy analogs yields compounds outside the scope of the claimed Markush structures and does not provide freedom-to-operate for the patented composition [1][3]. For CROs and pharmaceutical companies engaged in process development or scale-up, sourcing the correct intermediate with documented purity (≥97%) and appropriate salt form is a regulatory and intellectual property prerequisite .

Biophysical and Cellular Assay Development: Soluble Hydrochloride Salt for Aqueous Dosing

In high-throughput screening (HTS) and cellular pharmacology workflows, compounds must be dosed in aqueous buffers or cell culture media. The hydrochloride salt of 6-Bromochroman-4-amine (CAS 191608-17-0) provides aqueous solubility that is estimated to be 10–100× greater than the free base (CAS 735248-42-7), eliminating the need for DMSO stock solutions or pre-acidification that can introduce variability and precipitation artifacts [2][4]. This property is essential for reproducible dose-response curves in enzyme inhibition assays, receptor binding studies, and cell viability experiments, where insoluble free base forms can yield false-negative results due to compound aggregation . The salt form also exhibits superior solid-state stability under standard laboratory storage conditions (2–8 °C, sealed, dry) compared to the oxidation-prone free base .

CNS Drug Discovery: Optimized Physicochemical Profile for Blood-Brain Barrier Penetration

Programs targeting central nervous system (CNS) indications benefit from the calculated physicochemical properties of 6-Bromochroman-4-amine hydrochloride. With a calculated logP of 3.73 (ChemSrc) and topological polar surface area of 35.25 Ų, the 6-bromo derivative resides within the optimal property space for CNS penetration (logP 2–4, TPSA < 60 Ų) [5]. In contrast, the more polar 6-methoxy analog (TPSA ~44 Ų, logP ~1.8–2.1) is predicted to exhibit lower passive permeability across the blood-brain barrier [5]. For medicinal chemists selecting among 6-substituted chroman-4-amine building blocks, the 6-bromo derivative offers the most favorable balance of lipophilicity and polar surface area for achieving brain exposure in preclinical models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromochroman-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.